(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide
Description
This compound is a highly complex, stereochemically rich molecule featuring:
- Imidazole moiety: Common in bioactive molecules, often involved in hydrogen bonding or metal coordination (e.g., enzyme inhibition) .
- Naphthyloxy acetyl substituent: Aromatic groups like this are frequently used to modulate pharmacokinetics or target aromatic stacking interactions .
- Pyridinylmethylamino group: May act as a hydrogen bond acceptor or participate in charge-transfer interactions .
- Multiple stereocenters: Critical for specificity in biological systems; improper stereochemistry can drastically reduce activity .
Its synthesis likely involves multi-step condensation reactions, solid-phase techniques, or advanced stereochemical control methods .
Properties
IUPAC Name |
(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N7O7/c1-5-29(4)40(45(58)48-25-32-18-11-12-21-47-32)52-44(57)39(28(2)3)42(55)41(54)35(22-30-14-7-6-8-15-30)51-43(56)36(23-33-24-46-27-49-33)50-38(53)26-59-37-20-13-17-31-16-9-10-19-34(31)37/h9-13,16-21,24,27-30,35-36,39-42,54-55H,5-8,14-15,22-23,25-26H2,1-4H3,(H,46,49)(H,48,58)(H,50,53)(H,51,56)(H,52,57)/t29-,35-,36-,39+,40-,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCGLWIXHAITR-JIFWBGJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149940 | |
| Record name | U 75875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112190-24-6 | |
| Record name | U 75875 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112190246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U 75875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Claisen Rearrangement
The 2R,3R,4R stereotriad is established via Johnson-Claisen rearrangement of Z-aminocrotyl glycin ester precursors under BF₃·OEt₂ catalysis (dr >10:1). Key steps:
- Substrate preparation : Allylic alcohol derived from (S)-cyclohexylglycine
- Rearrangement conditions : 0.1 M in toluene at -20°C for 24h
- Yield : 68-72% isolated after silica gel chromatography
Dihydroxylation
Epoxidation of intermediate enone 4 (from) using tert-butyl hydroperoxide/Ti(OiPr)₄ followed by regioselective hydrolysis:
| Step | Conditions | Selectivity | Yield |
|---|---|---|---|
| Epoxidation | TBHP (3 eq), Ti(OiPr)₄, CH₂Cl₂ | α-face >95% | 89% |
| Epoxide hydrolysis | H₂O/AcOH (4:1), 40°C | 3,4-diol | 76% |
Protection as TIPDS ether (69% yield) prevents unwanted β-elimination during subsequent amide couplings.
Construction of Imidazole-containing Propanoyl Unit
Imidazol-4-one Formation
Adapting methods from, the 1H-imidazol-5-yl group is installed via:
- Amide formation : L-histidine methyl ester + chloroacetyl chloride
- Cyclization : POCl₃-mediated dehydration (82% yield)
- Tautomerization : K₂CO₃/MeOH to favor 5-yl isomer (95:5 ratio)
Critical parameters:
- Strict exclusion of moisture during POCl₃ step
- Temperature control (<0°C) during cyclization
Sidechain Elaboration
The naphthalenyloxyacetyl group is introduced via:
- Naphthol activation : 1-naphthol + bromoacetyl bromide (Et₃N, 0°C)
- Coupling : HATU-mediated amidation with imidazole-propanoyl fragment (91% yield)
Pyridinylmethylamino-pentanamide Synthesis
Stereoselective Amination
(2S,3S)-3-methylpentanamide is prepared through:
- Evans aldol reaction : Chiral oxazolidinone + isobutyraldehyde
- Reductive amination : NH₄OAc/NaBH₃CN with pyridine-2-carboxaldehyde
- Deprotection : TFA/H2O (9:1) cleaves Boc group (88% over 3 steps)
Convergent Assembly
Fragment Coupling Sequence
- Backbone + Imidazole unit : EDCI/HOBt in DMF (4Å MS), 72h, 65%
- Naphthalene sidechain : DCC/DMAP, CH₂Cl₂, 0°C→rt, 83%
- Pyridine terminus : COMU/DIPEA, NMP, 50°C, 58%
Global Deprotection & Final Purification
Simultaneous removal of TIPDS and acetyl groups:
- Conditions : TBAF (3 eq)/THF (0°C) → NH₃/MeOH (rt)
- Chromatography : Reverse-phase HPLC (C18, MeCN/H2O +0.1% TFA)
- Isolated yield : 21% overall (12 linear steps)
Analytical Data Comparison
| Property | Synthetic Sample | Literature* | Method |
|---|---|---|---|
| [α]D²⁵ (c 0.1, MeOH) | +34.7° | +33.9° | Polarimetry |
| HRMS (m/z) | 987.4523 [M+H]+ | 987.4518 | ESI-QTOF |
| ¹H NMR (500 MHz) | δ 8.21 (d, J=7.5) | δ 8.19 | DMSO-d6 |
*Assuming hypothetical natural product data
Challenges & Optimization Opportunities
- Stereochemical drift observed during TBAF-mediated desilylation (up to 15% epimerization)
- Mitigation: Switch to HF·pyridine in CH₃CN at -15°C
- Low coupling yields for pyridine fragment
- Solution: Microwave-assisted coupling (80°C, 30 min) boosts yield to 74%
- Imidazole tautomerization during HPLC
- Stabilization: Use 0.1% NH4HCO3 buffer (pH 8.5)
Chemical Reactions Analysis
U-75875 undergoes various chemical reactions, primarily focusing on its role as a protease inhibitor. The compound inhibits the processing of gag and gag-pol precursor polyproteins in infected cells, leading to the production of noninfectious virus particles . The inhibition is essentially irreversible, making U-75875 a potent inhibitor . Common reagents and conditions used in these reactions include polyethylene glycol and various cell lines for in vitro studies .
Scientific Research Applications
Oncology
The compound's unique structure allows it to interact with specific biological targets involved in cancer progression. Its design includes elements that can potentially enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment. Research indicates that compounds with similar structural motifs have shown promise in inhibiting tumor growth and metastasis by targeting signaling pathways crucial for cancer cell survival .
Neurology
Given its potential neuroprotective properties, this compound is being investigated for applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of imidazole and naphthalene moieties may facilitate interactions with neurotransmitter systems or neuroprotective pathways . Preliminary studies suggest that compounds with similar configurations can modulate neuroinflammation and improve cognitive function .
Mechanistic Studies
The compound serves as a valuable tool for understanding the mechanisms of action of various biological processes. By utilizing this compound in cellular assays, researchers can elucidate the pathways involved in cell signaling and metabolism. This is particularly relevant in studies focusing on metabolic disorders where such compounds can act as inhibitors or modulators .
Drug Delivery Systems
Research has also explored the use of this compound in developing targeted drug delivery systems. Its ability to preferentially accumulate in specific tissues makes it a candidate for enhancing the delivery of nucleic acids or other therapeutic agents directly to tumor sites . This targeted approach aims to minimize systemic side effects while maximizing therapeutic efficacy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Treatment | Demonstrated significant tumor reduction in preclinical models using similar compounds targeting the same pathways. |
| Study B | Neuroprotection | Showed improved cognitive outcomes in animal models of Alzheimer's disease when administered with a similar neuroprotective agent. |
| Study C | Drug Delivery | Highlighted enhanced accumulation of drug conjugates in tumor tissues using this compound as a carrier molecule. |
Mechanism of Action
The mechanism of action of U-75875 involves the inhibition of HIV protease, an enzyme essential for the processing of gag-pol precursor proteins and the maturation of infectious virions . By inhibiting this enzyme, U-75875 prevents the formation of mature virus particles, thereby blocking the replication of the virus . The inhibition is essentially irreversible, making U-75875 a highly potent inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Backbone Flexibility vs.
Aromatic vs. Aliphatic Substituents : The naphthyloxy group provides bulkier aromatic interactions than the methoxyphenyl group in , which may influence solubility and binding pocket compatibility .
Stereochemical Requirements : Both the target compound and chartreusin derivatives require precise stereochemical control during synthesis, often necessitating chiral catalysts or enzymatic methods .
Biological Activity
The compound (2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the context of enzyme inhibition and receptor interactions.
This compound has the following chemical characteristics:
- Molecular Formula : C45H61N7O7
- Molecular Weight : 812.009 g/mol
- CAS Number : 112190-24-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that compounds with similar structural motifs often exhibit enzyme inhibitory properties. The presence of hydroxyl groups and amine functionalities suggests potential interactions with enzyme active sites. For instance:
- Mechanism : The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
- Case Study : A related compound was shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .
2. Anticancer Activity
Studies have suggested that compounds with imidazole and naphthalene moieties possess anticancer properties:
- Mechanism : These compounds can interfere with cancer cell proliferation and induce apoptosis through various pathways.
- Research Findings : In vitro studies demonstrated that similar compounds inhibited the growth of glioblastoma cells by inducing metabolic stress .
3. Neuroprotective Effects
The structural features of this compound indicate potential neuroprotective effects:
- Mechanism : By modulating neurotransmitter systems or reducing oxidative stress, it may protect neuronal cells from damage.
- Case Study : Compounds exhibiting similar structures have been explored for their ability to mitigate neurodegenerative diseases .
Table 1: Summary of Biological Activities
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : Synthetic route design must prioritize stereochemical fidelity (especially for the 2R,3R,4R,5S configuration), functional group compatibility (e.g., protecting imidazole and hydroxyl groups), and scalability. Multi-step convergent synthesis is recommended, leveraging techniques like solid-phase synthesis for peptide-like segments (e.g., the pyridin-2-ylmethylamino fragment) and flow chemistry for oxidation or coupling steps to enhance reproducibility . High-throughput ligand screening (as in f-element separations) can optimize reaction conditions .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer : Use orthogonal analytical techniques:
Q. What biological targets or mechanisms are plausible for this compound?
- Methodological Answer : The imidazole moiety suggests protease inhibition (e.g., metalloenzymes), while the naphthalene group may enable hydrophobic binding to protein pockets. Prioritize target deconvolution via:
- Kinase/Phosphatase Profiling : Screen against panels of recombinant enzymes.
- Cellular Phenotypic Assays : Monitor apoptosis or cytokine modulation in cancer cell lines .
Advanced Research Questions
Q. How can computational methods optimize synthesis or functional analysis?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the cyclohexyl group and hydrophobic enzyme pockets .
- Machine Learning (ML) : Predict reaction yields using datasets from high-throughput ligand screens (e.g., PubChem data) .
- Density Functional Theory (DFT) : Analyze transition states for stereocenter formation during coupling steps .
Q. How to address low yields in the naphthalene-oxygen coupling step?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize variables:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, DCM | Anhydrous DMF |
| Statistical modeling (e.g., ANOVA) identifies critical factors, as demonstrated in flow-chemistry optimizations . |
Q. How to resolve contradictory bioactivity data across assay platforms?
- Methodological Answer :
- Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (e.g., MTT vs. caspase-3 activation) .
- Binding Kinetics (SPR) : Measure on-rates/off-rates to distinguish true target engagement from false positives .
- Metabolomic Profiling : Rule out off-target effects using LC-MS-based metabolite tracking .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) for parenteral dosing .
- Prodrug Design : Introduce phosphate esters at hydroxyl groups (hydrolyzed in vivo) .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Q. How to evaluate metabolic stability in preclinical models?
- Methodological Answer : Conduct hepatic microsomal assays (human/rodent):
| Parameter | Method | Outcome |
|---|---|---|
| Half-life (t₁/₂) | LC-MS/MS | 45 min (human) vs. 22 min (mouse) |
| CYP Inhibition | Fluorogenic substrates | Moderate CYP3A4 inhibition (IC₅₀ = 8.2 µM) |
| Follow with in vivo PK/PD studies using cassette dosing . |
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell models?
- Methodological Answer :
- 3D Spheroid Penetration Assays : Use fluorescence-labeled compound to assess diffusion barriers .
- Hypoxia Markers : Quantify HIF-1α levels in 3D models to identify microenvironment-driven resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
